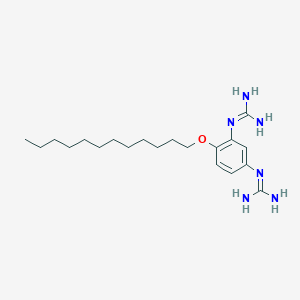
(Acetato-O)ethylmercury
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Acetato-O)ethylmercury, also known as ethylmercury acetate, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is synthesized through a multi-step process that involves the reaction of mercury with ethyl acetate, followed by purification and isolation of the final product. Ethylmercury acetate has been shown to have a variety of biochemical and physiological effects, which make it a valuable tool for studying the mechanisms of action of various biological processes. In
作用機序
The mechanism of action of (Acetato-O)(Acetato-O)ethylmercury is complex and not fully understood. However, it is believed to interact with cellular proteins and enzymes, disrupting their function and leading to a variety of biochemical and physiological effects. (Acetato-O)(Acetato-O)ethylmercury has been shown to affect the nervous system, immune system, and cardiovascular system, among others.
生化学的および生理学的効果
(Acetato-O)(Acetato-O)ethylmercury has a variety of biochemical and physiological effects, including the inhibition of enzymes involved in DNA synthesis and repair, the disruption of cellular signaling pathways, and the induction of oxidative stress. Additionally, (Acetato-O)(Acetato-O)ethylmercury has been shown to have toxic effects on the nervous system, leading to neurological symptoms such as tremors, seizures, and cognitive impairment.
実験室実験の利点と制限
One of the main advantages of using (Acetato-O)(Acetato-O)ethylmercury in lab experiments is its ability to act as a tracer, allowing researchers to track the movement of molecules and compounds within living organisms. Additionally, (Acetato-O)(Acetato-O)ethylmercury has potential therapeutic applications in the treatment of certain diseases. However, there are also limitations to the use of (Acetato-O)(Acetato-O)ethylmercury, including its potential toxicity and the need for careful handling and disposal.
将来の方向性
There are many potential future directions for research involving (Acetato-O)(Acetato-O)ethylmercury. One area of interest is the development of new therapeutic applications for this compound, particularly in the treatment of neurodegenerative disorders. Additionally, there is ongoing research into the mechanisms of action of (Acetato-O)(Acetato-O)ethylmercury, with the goal of better understanding its effects on cellular processes and identifying potential targets for therapeutic intervention. Finally, there is a need for continued research into the environmental impact of (Acetato-O)(Acetato-O)ethylmercury, particularly its potential role in the pollution of water and soil.
合成法
The synthesis of (Acetato-O)(Acetato-O)ethylmercury involves the reaction of mercury with ethyl acetate in the presence of a catalyst. The reaction proceeds through a series of steps that involve the formation of intermediate compounds, which are then purified and isolated to yield the final product. The synthesis process is complex and requires a high degree of precision to ensure that the final product is pure and free of contaminants.
科学的研究の応用
(Acetato-O)(Acetato-O)ethylmercury has a wide range of scientific research applications, including its use as a tracer in biological and environmental studies. It can be used to track the movement of molecules and compounds within living organisms, as well as to monitor the distribution of pollutants in the environment. Additionally, (Acetato-O)(Acetato-O)ethylmercury has been shown to have potential therapeutic applications in the treatment of certain diseases, such as cancer and neurodegenerative disorders.
特性
CAS番号 |
109-62-6 |
|---|---|
製品名 |
(Acetato-O)ethylmercury |
分子式 |
C4H8HgO2 |
分子量 |
288.7 g/mol |
IUPAC名 |
ethylmercury(1+);acetate |
InChI |
InChI=1S/C2H4O2.C2H5.Hg/c1-2(3)4;1-2;/h1H3,(H,3,4);1H2,2H3;/q;;+1/p-1 |
InChIキー |
UVCFFGYNJOPUSF-UHFFFAOYSA-M |
SMILES |
CC[Hg+].CC(=O)[O-] |
正規SMILES |
CC[Hg+].CC(=O)[O-] |
その他のCAS番号 |
109-62-6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













![10,11-Dihydro-5H-benzo[4,5]cyclohepta[1,2-b]pyridin-5-ol](/img/structure/B90665.png)


![2-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]acetonitrile](/img/structure/B90668.png)